

# N-Boc-4-iodopiperidine chemical structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tert-butyl 4-iodopiperidine-1-carboxylate*

Cat. No.: *B1311319*

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An In-depth Technical Guide to N-Boc-4-iodopiperidine for Researchers and Drug Development Professionals

## Introduction

N-Boc-4-iodopiperidine (**tert-butyl 4-iodopiperidine-1-carboxylate**) is a versatile synthetic intermediate playing a crucial role in medicinal chemistry and drug discovery.<sup>[1]</sup> Its structure, featuring a piperidine ring with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an ideal building block for the synthesis of complex, biologically active molecules.<sup>[1][2]</sup> The Boc group provides stability and allows for controlled deprotection, while the iodo-substituent serves as a versatile handle for various chemical transformations, including nucleophilic substitutions and coupling reactions.<sup>[1][3]</sup> This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications in pharmaceutical development.

## Chemical Structure and Properties

N-Boc-4-iodopiperidine is an organic halogenated compound that appears as a white to light brown crystalline powder or a low-melting solid at room temperature.<sup>[2][4]</sup> The molecule consists of a piperidine ring substituted with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.<sup>[2]</sup> It is sparingly soluble in water but soluble in methanol.<sup>[4][5]</sup>

Table 1: Chemical and Physical Properties of N-Boc-4-iodopiperidine

Property	Value	Reference(s)
CAS Number	301673-14-3	[1][2][4][5]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> INO <sub>2</sub>	[1][2][6]
Molecular Weight	311.16 g/mol	[1][6]
Appearance	White to pale brown crystalline powder or solid	[1][2][4]
Melting Point	35-38 °C / 45-51 °C	[1][4][7]
Boiling Point	318.8 °C at 760 mmHg	[2][4]
Density	1.5 g/cm <sup>3</sup>	[4]
Solubility	Slightly soluble in water; Soluble in methanol	[4][5]
Polar Surface Area	29.54 Å <sup>2</sup>	[2][6]
Storage Conditions	0-8 °C, Keep in dark place, Sealed in dry	[1][7]

## Synthesis of N-Boc-4-iodopiperidine

The most common laboratory-scale synthesis of N-Boc-4-iodopiperidine involves the iodination of its precursor, N-Boc-4-hydroxypiperidine. This method utilizes a triphenylphosphine/iodine system in the presence of imidazole.

## Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol is based on a general procedure reported in the literature.[5]

Materials:

- N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol)
- Triphenylphosphine (16.9 g, 64.6 mmol)

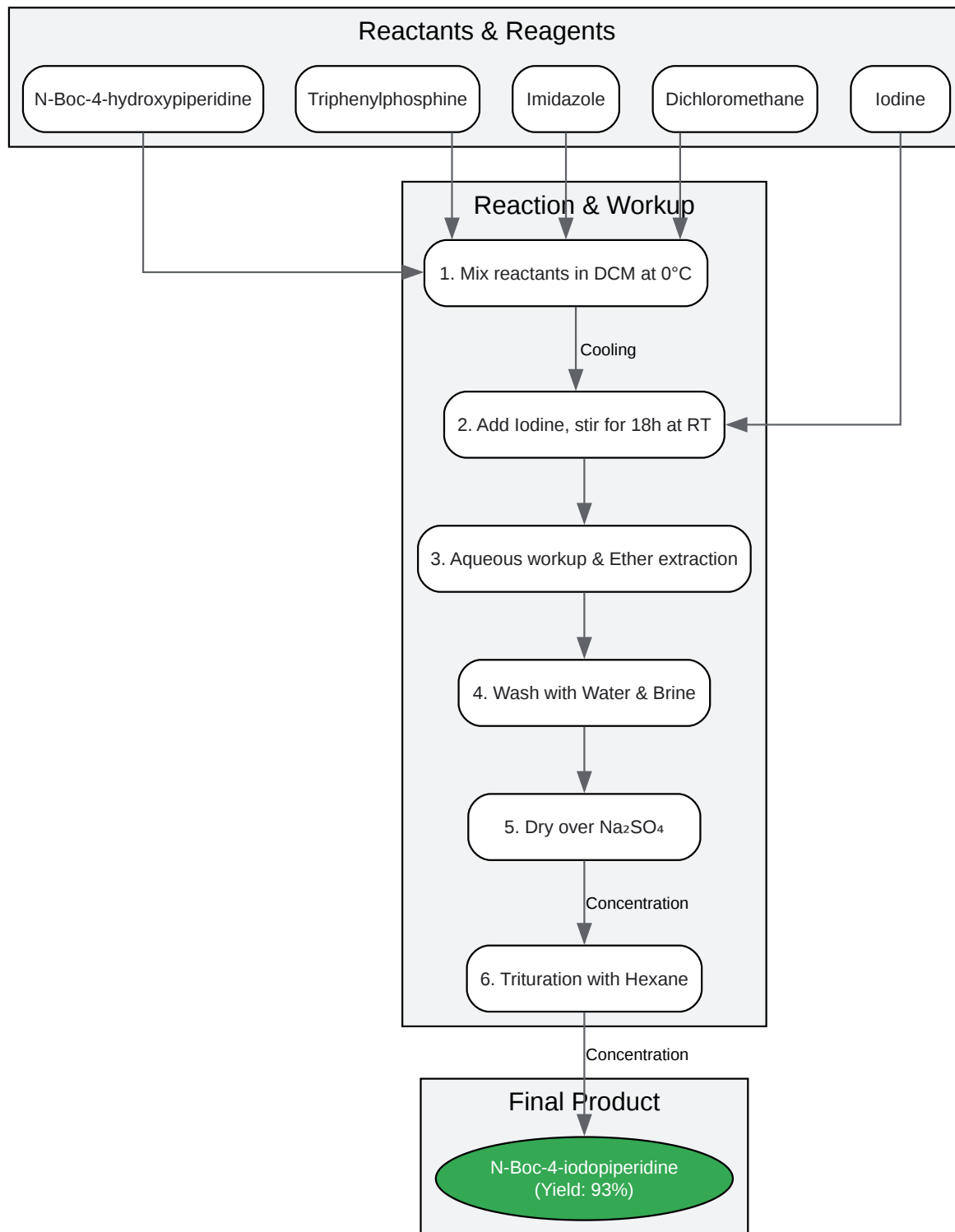
- Imidazole (5.07 g, 74.5 mmol)
- Iodine (15.1 g, 59.6 mmol)
- Dichloromethane (DCM), 200 mL
- Diethyl ether
- Hexane
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Ice bath
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in dichloromethane (200 mL), add triphenylphosphine (16.9 g, 64.6 mmol) and imidazole (5.07 g, 74.5 mmol) sequentially.  
[5]
- Cool the reaction mixture to 0°C using an ice bath.[5]
- Slowly add iodine (15.1 g, 59.6 mmol) in portions to the cooled mixture.[5]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[5]
- Upon reaction completion, dilute the solution with water and extract the aqueous phase with diethyl ether.[5]
- Combine the organic layers and wash them sequentially with water and saturated sodium chloride solution.[5]

- Dry the combined organic layer over anhydrous sodium sulfate.[\[5\]](#)
- Filter the drying agent and concentrate the solvent under reduced pressure.[\[5\]](#)
- Grind the resulting residue with hexane to precipitate and remove excess triphenylphosphine and triphenylphosphine oxide byproducts.[\[5\]](#)
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-4-iodopiperidine, as a colorless oil (14.4 g, 93% yield).[\[5\]](#)

## Synthesis Workflow for N-Boc-4-iodopiperidine

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Caption: Synthesis workflow for N-Boc-4-iodopiperidine.

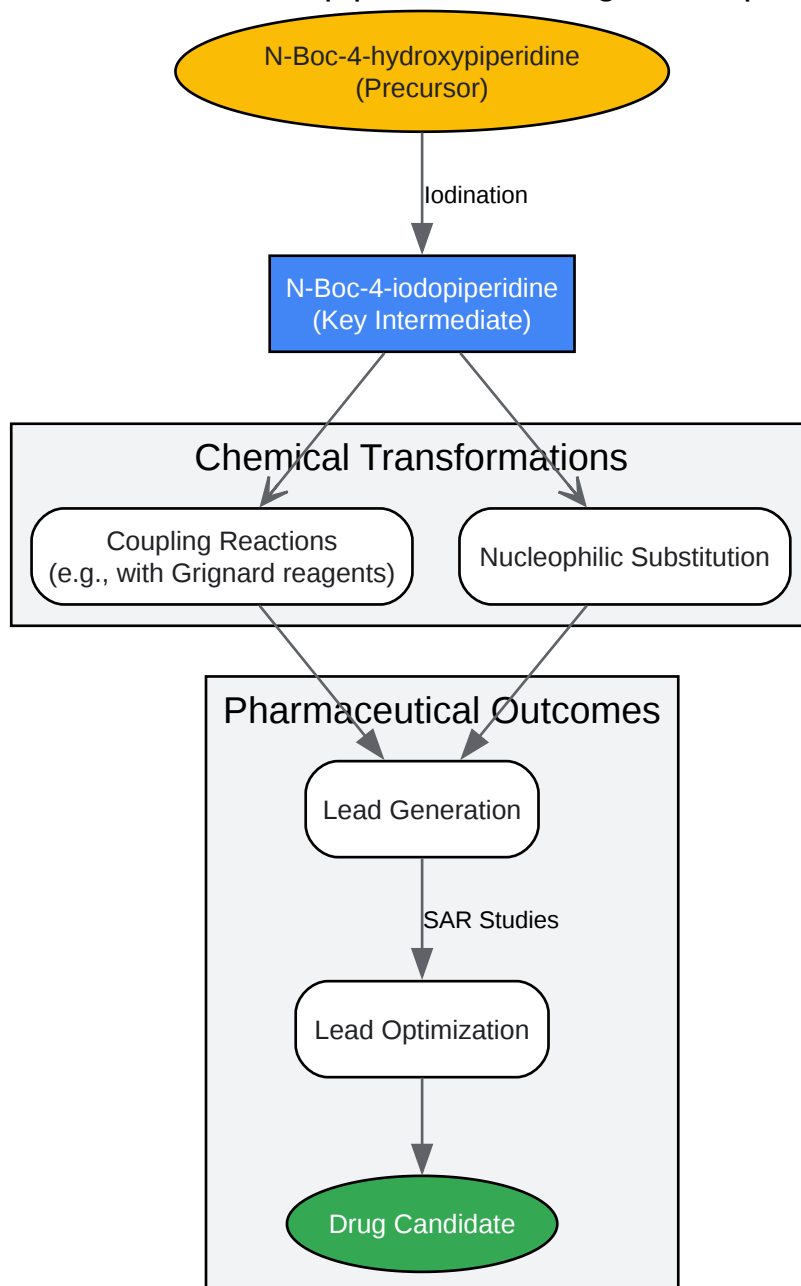
## Applications in Drug Discovery and Development

N-Boc-4-iodopiperidine serves as a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.<sup>[1]</sup> The piperidine scaffold is a common structural motif in many pharmaceutically active compounds.<sup>[8]</sup> The Boc-protected nitrogen and the reactive C-I bond allow for sequential and controlled functionalization, enabling chemists to build complex molecular architectures.<sup>[1][3]</sup>

This building block is frequently used in:

- **Coupling Reactions:** It participates in iron- and cobalt-catalyzed arylation reactions with Grignard reagents.<sup>[5]</sup>
- **Nucleophilic Substitution:** The iodide is an excellent leaving group, facilitating substitution reactions to introduce diverse functional groups at the 4-position.<sup>[1]</sup>
- **Synthesis of Complex Heterocycles:** It is a precursor for creating more elaborate heterocyclic systems integral to many drug candidates.<sup>[1]</sup> For example, while not a direct reaction of the iodo-derivative, its precursor N-Boc-4-hydroxypiperidine can be oxidized to N-Boc-4-piperidone, which is used in domino reactions to form complex structures like hydrobenzimidazo[2,1-e]acridines.<sup>[9][10]</sup> The related compound N-Boc-4-piperidinone is a key starting material in the synthesis of fentanyl.<sup>[11]</sup>

## Role of N-Boc-4-iodopiperidine in Drug Development



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- To cite this document: BenchChem. [N-Boc-4-iodopiperidine chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311319#n-boc-4-iodopiperidine-chemical-structure]

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